A Technical Guide to the Physicochemical Characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
A Technical Guide to the Physicochemical Characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is paved with rigorous characterization. Understanding the fundamental physical and chemical properties of a molecule is a critical, non-negotiable step in this process.[1][2][3] These properties govern a compound's behavior in biological systems, influence its formulation, and ultimately determine its potential for success. This guide provides an in-depth framework for the physicochemical characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine, a substituted pyrazole amine. Given the limited publicly available experimental data for this specific molecule[4][5][6], this document will serve as a comprehensive roadmap for researchers, outlining the necessary predictive and experimental protocols to fully elucidate its properties. We will delve into the causality behind experimental choices and provide self-validating systems for robust data generation.
Introduction: The "Why" Behind Physicochemical Profiling
In the realm of drug discovery, not all promising molecules are created equal. Two compounds with identical efficacy in an in vitro assay can have vastly different fates in vivo. This divergence is often dictated by their physicochemical properties.[7] For an orally administered drug, for instance, it must survive the harsh environment of the stomach, dissolve in the intestinal fluid, permeate the gut wall, and remain stable in circulation to reach its target. Each of these steps is governed by properties such as solubility, pKa, and lipophilicity.[8]
1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine, with its pyrazole core, presents an interesting scaffold. Pyrazole derivatives are known for a wide range of biological activities.[9][10][11] The amine functionality suggests a basic nature, which will have profound implications for its solubility and interaction with biological membranes. A thorough characterization is therefore essential to de-risk its development and provide a solid foundation for further studies.[12]
This guide will focus on the foundational physicochemical properties:
-
Molecular Structure and Weight: The blueprint of the molecule.
-
Melting Point: An indicator of purity and lattice energy.
-
Boiling Point: Relevant for purification and understanding intermolecular forces.
-
Solubility: A critical determinant of bioavailability.
-
pKa: Governs the ionization state at different physiological pH values.
-
Lipophilicity (LogP/LogD): A measure of a compound's partitioning between aqueous and lipid environments, crucial for membrane permeability.
Structural Confirmation and In-Silico Profiling
Before embarking on extensive experimental work, it is crucial to confirm the identity and purity of the synthesized compound and to leverage computational tools for initial property prediction.
Unequivocal structural confirmation is the bedrock of any physicochemical study.[13] A combination of spectroscopic techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H bonds of the amine and the C=N bonds of the pyrazole ring.
Computational models can provide valuable initial estimates of a compound's properties, guiding experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₅N₃ | PubChem[4] |
| Molecular Weight | 153.23 g/mol | PubChem[4] |
| XlogP | 0.5 | PubChem[4] |
| Hydrogen Bond Donors | 1 (the amine group) | |
| Hydrogen Bond Acceptors | 3 (the two pyrazole nitrogens and the amine nitrogen) |
Note: These are computationally predicted values and must be experimentally verified.
The predicted XlogP of 0.5 suggests that the neutral form of the molecule has a relatively balanced distribution between lipophilic and hydrophilic character. The presence of both hydrogen bond donors and acceptors indicates the potential for interactions with water and biological macromolecules.
Experimental Determination of Physical Properties
The following section outlines the standard, robust methodologies for determining the key physicochemical properties of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine.
The melting point is a fundamental property that provides insights into the purity and crystalline nature of a compound.[14] A sharp melting point range is indicative of high purity.
Recommended Technique: Differential Scanning Calorimetry (DSC)
DSC is a highly precise method for determining the melting temperature by measuring the heat flow into a sample as a function of temperature.[15][16][17]
Experimental Protocol: Melting Point Determination by DSC
-
Sample Preparation: Accurately weigh 1-3 mg of the dry, powdered 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point.
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the thermogram. The area under the peak corresponds to the enthalpy of fusion.
Diagram of the DSC Workflow:
Caption: Workflow for Melting Point Determination using DSC.
For non-ionizable compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure. For an amine, which can self-associate via hydrogen bonding, the boiling point can be relatively high for its molecular weight.
Recommended Technique: Thiele Tube Method
This classical and reliable method is suitable for small quantities of a substance.[18][19]
Experimental Protocol: Boiling Point Determination by Thiele Tube
-
Setup: Attach a small test tube containing 0.5 mL of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine to a thermometer.
-
Capillary Tube: Place a capillary tube, sealed at one end, open-end-down into the test tube.
-
Heating: Immerse the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Determination: Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.
Solubility is a cornerstone of drug development, as a compound must be in solution to be absorbed.[20][21] Thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution, is the gold standard.[22][23]
Recommended Technique: Shake-Flask Method
The shake-flask method is a direct and accurate way to determine thermodynamic solubility.[21][24]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask
-
Preparation: Add an excess amount of solid 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound is required.
The pKa value indicates the strength of an acid or base. For an amine, we are interested in the pKa of its conjugate acid (often denoted as pKaH).[25] This value determines the ratio of the charged (protonated) to uncharged (neutral) form of the molecule at a given pH. The basicity of amines is due to the lone pair of electrons on the nitrogen atom.[26]
Recommended Technique: Potentiometric Titration
This method involves titrating a solution of the amine with a strong acid or base and monitoring the pH change.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a dilute, aqueous solution of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine of known concentration.
-
Titration: Slowly titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been neutralized (the midpoint of the titration curve).
Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
-
LogP (Partition Coefficient): Refers to the ratio of the concentration of the neutral species of a compound in a mixture of two immiscible phases, typically octan-1-ol and water.[]
-
LogD (Distribution Coefficient): Is the ratio of the sum of the concentrations of all forms of the compound (ionized and un-ionized) in each of the two phases. For an ionizable compound like our amine, LogD is pH-dependent.
Recommended Technique: Shake-Flask Method
The shake-flask method is the "gold standard" for LogP and LogD determination.[28][29][30]
Experimental Protocol: LogP/LogD Determination by Shake-Flask
-
Phase Preparation: Pre-saturate octan-1-ol with a pH 7.4 buffer and vice versa.
-
Partitioning: Dissolve a known amount of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine in the aqueous phase. Add an equal volume of the octan-1-ol phase.
-
Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove aliquots from both the aqueous and octan-1-ol layers and determine the concentration of the compound in each phase using HPLC-UV.
-
Calculation:
-
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
-
Diagram of the Characterization Logic:
Caption: Logical flow from compound identity to development implications.
Conclusion
The physicochemical characterization of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine is a critical endeavor for any research or development program involving this molecule. While predictive tools offer a valuable starting point, rigorous experimental determination of properties such as melting point, solubility, pKa, and LogD is indispensable. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data. This foundational knowledge is paramount for making informed decisions, optimizing formulations, and ultimately increasing the probability of success in the long and challenging path of drug development.[7][8]
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